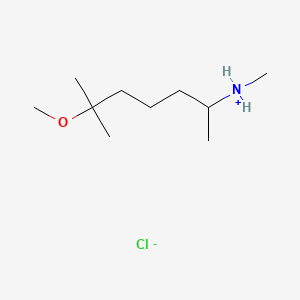

Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride

Description

Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride is a tertiary amine hydrochloride derivative characterized by a hexyl backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups. Its structure includes a quaternary ammonium center, where the nitrogen atom is bonded to three methyl groups and one hexyl chain modified with a methoxy substituent at the 5-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, particularly in heterocyclic chemistry .

Properties

CAS No. |

63765-91-3 |

|---|---|

Molecular Formula |

C10H24ClNO |

Molecular Weight |

209.76 g/mol |

IUPAC Name |

(6-methoxy-6-methylheptan-2-yl)-methylazanium;chloride |

InChI |

InChI=1S/C10H23NO.ClH/c1-9(11-4)7-6-8-10(2,3)12-5;/h9,11H,6-8H2,1-5H3;1H |

InChI Key |

JOKASTUWFUYUJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)OC)[NH2+]C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride involves several steps. One common method includes the reaction of hexylamine with methoxy and trimethyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different amine derivatives.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in various physiological processes . This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride and structurally or functionally related amine hydrochlorides:

Structural and Functional Analysis:

Molecular Complexity: The target compound is a tertiary amine with branched substituents, distinguishing it from simpler primary (e.g., n-hexylamine hydrochloride) or secondary (e.g., cyclohexyl-n-heptylamine hydrochloride) amines. Methoxyamine hydrochloride (CH₅NO·HCl), a primary amine, is structurally simpler and more reactive in forming oximes, whereas the target compound’s tertiary structure may favor applications in catalysis or as a stabilizing agent .

Physicochemical Properties :

- The molecular weight of the target compound (~235.8 g/mol) is significantly higher than n-hexylamine hydrochloride (137.65 g/mol) due to additional methyl and methoxy groups. This likely reduces volatility and increases hydrophilicity .

- Melting points for tertiary amine hydrochlorides are generally lower than primary or secondary analogs due to reduced crystallinity. For example, cyclohexyl-n-heptylamine hydrochloride melts at 90°C, while methoxyamine hydrochloride’s melting point is unspecified but expected to be higher due to its simpler structure .

Synthetic Relevance :

- The target compound may share synthetic pathways with N-methoxymethylamines , which are generated from amines, paraformaldehyde, and sodium methoxide. These routes often yield mixtures of triazines and methoxymethylamines, depending on substituents .

- In contrast, n-hexylamine hydrochloride is typically synthesized via direct HCl neutralization of n-hexylamine, a straightforward process with high commercial availability .

Commercial and Research Use :

- While n-hexylamine hydrochloride is widely used as a reagent, the target compound’s complex structure suggests niche applications, such as intermediates in pharmaceuticals or ligands in coordination chemistry. Methoxyamine hydrochloride, however, is employed in protecting carbonyl groups or synthesizing heterocycles .

Biological Activity

Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure which includes a hexylamine backbone with methoxy and trimethyl substitutions. This configuration influences its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of hexylamine exhibit significant antimicrobial properties. For instance, studies have shown that alkylamines can disrupt bacterial cell membranes, leading to cell lysis. The minimal inhibitory concentration (MIC) values for various strains of bacteria have been documented, indicating the efficacy of hexylamine derivatives against both gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that hexylamine derivatives could be explored as potential antimicrobial agents in clinical settings.

Cytotoxicity

The cytotoxic effects of hexylamine have been evaluated using various cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

These results highlight the potential of hexylamine as an anticancer agent, warranting further investigation into its mechanisms of action.

Hexylamine is believed to exert its biological effects through several mechanisms:

- Membrane Disruption : By integrating into lipid bilayers, hexylamine can alter membrane permeability, leading to cell death in microorganisms.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects on cancer cells.

- Reactive Oxygen Species (ROS) Generation : Hexylamine has been shown to increase ROS levels in certain cell types, which can lead to oxidative stress and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that hexylamine derivatives significantly reduced bacterial load in infected animal models. The study highlighted the compound's potential as a novel therapeutic agent against resistant bacterial infections.

- Cancer Research : Another investigation focused on the effects of hexylamine on human breast cancer cells (MCF-7). Results indicated that treatment with hexylamine led to a marked decrease in cell viability and increased apoptosis markers, suggesting its role as a promising candidate for breast cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.